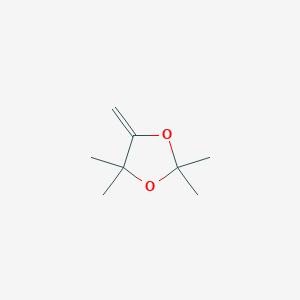
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane is an organic compound with the molecular formula C8H14O2 It is a derivative of 1,3-dioxolane, characterized by the presence of four methyl groups and a methylene group attached to the dioxolane ring
Preparation Methods
The synthesis of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a suitable methylene donor. One common method includes the use of formaldehyde or paraformaldehyde under acidic or basic conditions to introduce the methylene group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar compounds to 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane include:
2,2,4,4-Tetramethyl-1,3-dioxolane: Lacks the methylene group, making it less reactive in certain chemical reactions.
2,2,4,5-Tetramethyl-1,3-dioxolane: Has a different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
79033-00-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-5-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6-7(2,3)10-8(4,5)9-6/h1H2,2-5H3 |
InChI Key |
NVTNEDSPNRZVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















